molecular formula C8H9ClN2O2 B1338667 Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride CAS No. 80531-15-3

Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride

Cat. No. B1338667
CAS RN: 80531-15-3
M. Wt: 200.62 g/mol
InChI Key: YCQCHWGWPJUJEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds related to benzo[d][1,3]dioxole derivatives is well-documented. For instance, a novel pyrazole derivative containing a benzo[d][1,3]dioxol moiety was synthesized and characterized by various spectroscopic techniques, including NMR and X-ray diffraction . Similarly, benzoxazole derivatives have been synthesized from carboxylic acids using a one-step process with microwave heating, which could be analogous to the synthesis of benzo[d][1,3]dioxole-5-carboximidamide hydrochloride . Additionally, benzoxazole and benzimidazole derivatives have been synthesized from 1,3-dithioles, indicating the versatility of synthetic approaches for such heterocyclic systems .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds, especially those containing a benzo[d][1,3]dioxol moiety, has been studied using X-ray crystallography. For example, the crystal structure of a pyrazole derivative with a benzo[d][1,3]dioxol moiety was determined, revealing a twisted conformation between the pyrazole and thiophene rings . This suggests that benzo[d][1,3]dioxole derivatives may also exhibit unique conformational characteristics.

Chemical Reactions Analysis

The chemical reactivity of benzo[d][1,3]dioxole derivatives can be inferred from related compounds. Benzoxazoles have been synthesized electrochemically using redox catalysts , and benzoxazole derivatives have been obtained through reactions with aliphatic acids and active methylene compounds . These methods could potentially be adapted for the synthesis of benzo[d][1,3]dioxole-5-carboximidamide hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d][1,3]dioxole derivatives can be complex. For instance, the thermal decomposition of a pyrazole derivative containing a benzo[d][1,3]dioxol moiety was studied using thermogravimetric analysis, and its molecular geometry and electronic structures were optimized using DFT calculations . These studies provide a foundation for understanding the stability and electronic properties of benzo[d][1,3]dioxole-5-carboximidamide hydrochloride.

Scientific Research Applications

Antitumor Properties

  • Benzo[d][1,3]dioxoles, when fused with 1,4-thiazepines, demonstrate remarkable antitumor activities. Specifically, compounds synthesized from benzo[d][1,3]dioxole moieties show significant antiproliferative activities against human cancer cell lines like esophageal squamous cell carcinoma (Wu et al., 2017).

Photochemical Applications

  • Benzo[d][1,3]dioxole derivatives, such as naphthodioxinone-1,3-benzodioxole, have been identified as effective photochemically masked one-component type II photoinitiators for free radical polymerization. This application demonstrates the potential of benzo[d][1,3]dioxole in materials science, particularly in polymer chemistry (Kumbaraci et al., 2012).

Antimicrobial Properties

  • Derivatives of benzo[d][1,3]dioxole, such as benzo[d][1,3]dioxole gathered pyrazole derivatives, exhibit significant in vitro antimicrobial activities. This includes both antifungal and antibacterial properties, showcasing the chemical's potential in developing new antimicrobial agents (Umesha & Basavaraju, 2014).

Anticonvulsant Effects

  • Some derivatives of benzo[d][1,3]dioxole, such as dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates, have been studied for potential anticonvulsant activities. This research points towards the role of benzo[d][1,3]dioxole compounds in neurological disorders, especially in epilepsy (Prasanthi et al., 2013).

Anti-HIV Applications

  • Benzo[d][1,3]dioxole derivatives have been synthesized and evaluated for their efficacy against HIV-1, demonstrating potential as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These findings highlight the possible use of benzo[d][1,3]dioxole derivatives in antiretroviral therapy (Li et al., 2020).

Future Directions

Benzodioxole derivatives, including Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride, could be further explored for their potential applications in various fields such as medicine and pharmacology . Their anticancer and antioxidant properties make them particularly interesting for future research .

properties

IUPAC Name

1,3-benzodioxole-5-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;/h1-3H,4H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQCHWGWPJUJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride

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